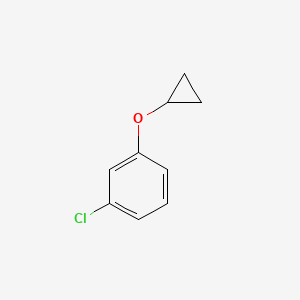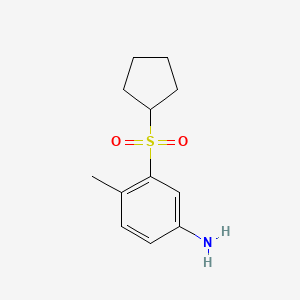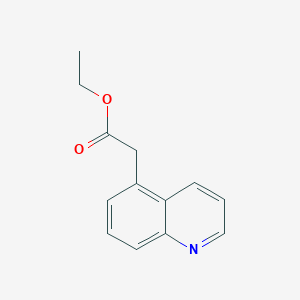
1-Chloro-3-cyclopropoxybenzene
Vue d'ensemble
Description
1-Chloro-3-cyclopropoxybenzene, also known as 3-(cyclopropoxy) chlorobenzene, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a cyclopropoxy group attached to it . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling.
Physical And Chemical Properties Analysis
This compound is a colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data .
Applications De Recherche Scientifique
Chemical Reactivity and Applications
1-Chloro-3-cyclopropoxybenzene is a chemical compound that exhibits a range of reactivities and has diverse applications in various scientific research areas. The compound's unique structural properties enable it to undergo various chemical transformations, contributing to its utility in synthetic chemistry and material science.
Ring-Opening Reactions and Chlorination
The compound is involved in ring-opening reactions, specifically in the presence of iodobenzene dichloride, leading to products bearing chlorine atoms. This reaction is notable for its versatility, accepting various donor and acceptor groups, thus broadening the scope of chemical synthesis (Garve et al., 2014).
Isotope Analysis and Its Impact
Research has focused on the isotopic abundance ratios of compounds similar to this compound, exploring how alterations in these ratios can influence the physicochemical and thermal properties of the compound. Such studies are instrumental in understanding the compound's behavior in different environmental and experimental conditions (Trivedi et al., 2016).
Electrochemical Sensing
The compound's structural analogs have been used in developing electrochemical sensors. These studies are crucial in detecting and quantifying environmental pollutants, reflecting the compound's potential in environmental monitoring and protection (Ruiz-Córdova et al., 2018).
Photoisomerization and Molecular Interaction
The compound's derivatives are studied for their photoisomerization behavior, a reaction that is significant in the development of photoresponsive materials. These materials have applications in creating molecular switches and other devices that respond to light (Sakamoto et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-3-cyclopropyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFZQPTQPMBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)



![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)


![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)